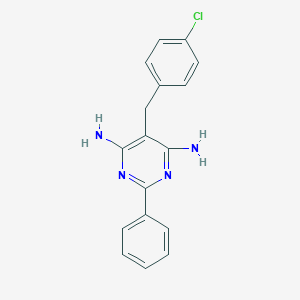![molecular formula C16H17N3O2 B246534 2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide](/img/structure/B246534.png)
2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound combines the benzimidazole core with a furan ring, potentially enhancing its biological activity and making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide typically involves the condensation of 1-propyl-1H-benzimidazole with a furan derivative. One common method is the reaction of 1-propyl-1H-benzimidazole with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions tailored to the desired reaction.
Wissenschaftliche Forschungsanwendungen
2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including infections and cancer.
Wirkmechanismus
The mechanism of action of 2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The furan ring may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide can be compared with other benzimidazole derivatives, such as:
Thiabendazole: An anthelmintic drug used to treat parasitic worm infections.
Albendazole: Another anthelmintic used for similar purposes but with a broader spectrum of activity.
Mebendazole: Used to treat a variety of parasitic worm infections and known for its high efficacy.
What sets this compound apart is its unique combination of the benzimidazole and furan rings, which may confer enhanced biological activity and specificity compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C16H17N3O2 |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
N-[(1-propylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c1-2-9-19-13-7-4-3-6-12(13)18-15(19)11-17-16(20)14-8-5-10-21-14/h3-8,10H,2,9,11H2,1H3,(H,17,20) |
InChI-Schlüssel |
IFSMOIFEVRYTKY-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Kanonische SMILES |
CCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)
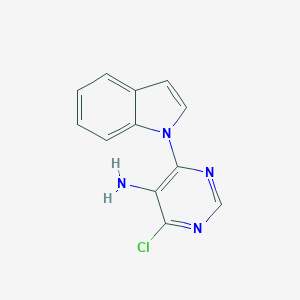
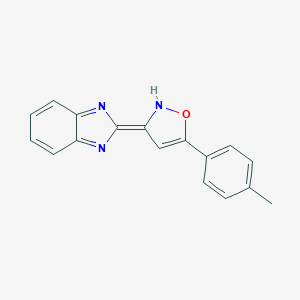
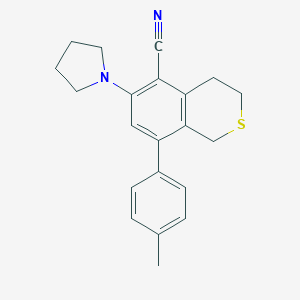
![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)
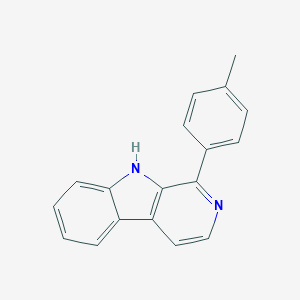
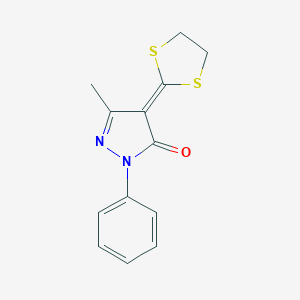
![Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)
![6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246506.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B246510.png)
